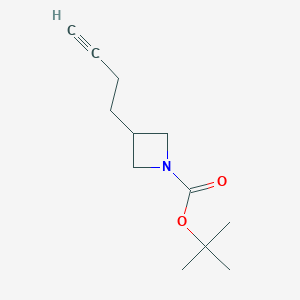![molecular formula C7H6ClN3O2 B13475075 Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride CAS No. 2866307-73-3](/img/structure/B13475075.png)
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its unique structure, which includes an imidazo ring fused with a pyridazine moiety, makes it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various biological pathways, including those involved in inflammation and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridines: Used as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,2-a]pyrimidines: Employed in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride stands out due to its specific inhibitory action on IL-17A, making it a promising candidate for the treatment of inflammatory diseases. Its unique structure also allows for diverse functionalization, enabling the development of novel therapeutic agents and materials.
Propiedades
Número CAS |
2866307-73-3 |
|---|---|
Fórmula molecular |
C7H6ClN3O2 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
Clave InChI |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)

![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)



![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)


![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)

